Cas no 859034-50-7 (3-Isobutoxy-4-nitrobenzoic acid)

3-Isobutoxy-4-nitrobenzoic acid structure
859034-50-7 structure
商品名:3-Isobutoxy-4-nitrobenzoic acid
CAS番号:859034-50-7
MF:C11H13NO5
メガワット:239.224623441696
CID:4728713
PubChem ID:60676598

3-Isobutoxy-4-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-Isobutoxy-4-nitrobenzoic acid
    • Benzoic acid, 3-(2-methylpropoxy)-4-nitro-
    • BC4136300
    • AX8267079
    • 3-(2-Methylpropoxy)-4-nitrobenzoic acid (ACI)
    • 3-(2-methylpropoxy)-4-nitrobenzoic acid
    • CS-0529129
    • AS-41777
    • AKOS009042741
    • 859034-50-7
    • SCHEMBL527704
    • MFCD14543051
    • 3-Isobutoxy-4-nitrobenzoicacid
    • インチ: 1S/C11H13NO5/c1-7(2)6-17-10-5-8(11(13)14)3-4-9(10)12(15)16/h3-5,7H,6H2,1-2H3,(H,13,14)
    • InChIKey: OFVWCLJLGYDWJZ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=C(C(=O)O)C=CC=1[N+](=O)[O-])CC(C)C

計算された属性

  • せいみつぶんしりょう: 239.07937252g/mol
  • どういたいしつりょう: 239.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 92.4

3-Isobutoxy-4-nitrobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I789315-50mg
3-Isobutoxy-4-Nitrobenzoic Acid
859034-50-7
50mg
$ 95.00 2022-06-04
Alichem
A019099915-5g
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 97%
5g
$759.11 2023-08-31
1PlusChem
1P00IE9Y-1g
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 97%
1g
$270.00 2024-04-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTS138-5g
3-(2-methylpropoxy)-4-nitrobenzoic acid
859034-50-7 95%
5g
¥6019.0 2024-04-16
Aaron
AR00IEIA-5g
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 97%
5g
$766.00 2025-02-13
Aaron
AR00IEIA-100mg
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 97%
100mg
$66.00 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1599793-1g
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 98%
1g
¥2455.00 2024-07-28
Aaron
AR00IEIA-1g
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 97%
1g
$255.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTS138-1g
3-(2-methylpropoxy)-4-nitrobenzoic acid
859034-50-7 95%
1g
¥1994.0 2024-04-16
Aaron
AR00IEIA-250mg
3-Isobutoxy-4-nitrobenzoic acid
859034-50-7 97%
250mg
$98.00 2025-02-13

3-Isobutoxy-4-nitrobenzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 90 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, rt
リファレンス
Peptidomimetic targeting of critical androgen receptor-coregulator interactions in prostate cancer
Ravindranathan, Preethi; et al, Nature Communications, 2013, 4,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Thionyl chloride Catalysts: Dimethylformamide Solvents: Methanol
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water
リファレンス
BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536
Chen, Lijia; et al, ACS Medicinal Chemistry Letters, 2015, 6(7), 764-769

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
1.2 Solvents: Water ;  rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Hydrophobic side-chain interactions in a family of dimeric amide foldamers-potential alpha-helix mimetics
Kulikov, Oleg V.; et al, Tetrahedron Letters, 2011, 52(29), 3705-3709

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  12 h, rt
リファレンス
Peptidomimetic targeting of critical androgen receptor-coregulator interactions in prostate cancer
Ravindranathan, Preethi; et al, Nature Communications, 2013, 4,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity
Watts, Ellen; et al, Journal of Medicinal Chemistry, 2019, 62(5), 2618-2637

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  70 °C
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 2 h, rt
2.2 Solvents: Water ;  rt; rt → 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
リファレンス
Hydrophobic side-chain interactions in a family of dimeric amide foldamers-potential alpha-helix mimetics
Kulikov, Oleg V.; et al, Tetrahedron Letters, 2011, 52(29), 3705-3709

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 16 h, rt
リファレンス
Design, Synthesis, and Conformational Analysis of Oligobenzanilides as Multifacial α-Helix Mimetics
Flack, Theo; et al, Organic Letters, 2019, 21(12), 4433-4438

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity
Watts, Ellen; et al, Journal of Medicinal Chemistry, 2019, 62(5), 2618-2637

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  0 °C; 4 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity
Watts, Ellen; et al, Journal of Medicinal Chemistry, 2019, 62(5), 2618-2637

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C
1.2 5 min, 0 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Design, Synthesis, and Evaluation of an α-Helix Mimetic Library Targeting Protein-Protein Interactions
Shaginian, Alex; et al, Journal of the American Chemical Society, 2009, 131(15), 5564-5572

3-Isobutoxy-4-nitrobenzoic acid Raw materials

3-Isobutoxy-4-nitrobenzoic acid Preparation Products

3-Isobutoxy-4-nitrobenzoic acid 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:859034-50-7)3-Isobutoxy-4-nitrobenzoic acid
A944001
清らかである:99%/99%
はかる:1g/5g
価格 ($):243.0/843.0